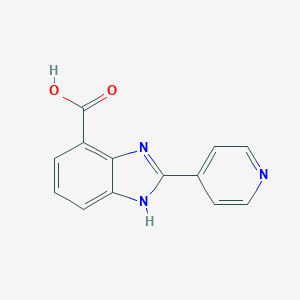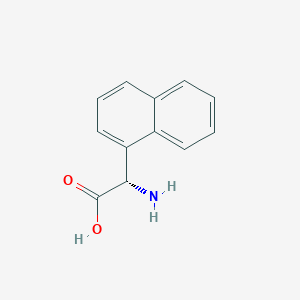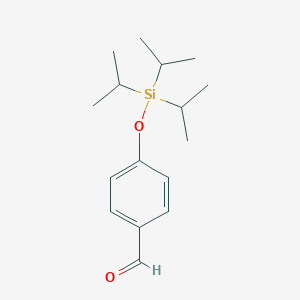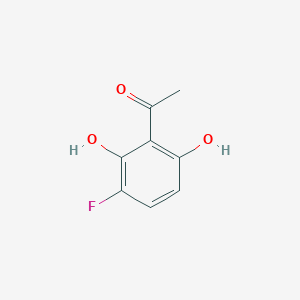
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-fluoro-2,6-dihydroxyacetophenone or FDHA and has a molecular formula of C8H7FO3.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and proteins, including tyrosinase and β-amyloid.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone has various biochemical and physiological effects. This compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been reported to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is its high stability, which makes it ideal for use in various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone. One of the main areas of research is in the development of new drugs based on this compound. Another area of research is in the investigation of the molecular mechanisms underlying its pharmacological effects. Additionally, more research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is a chemical compound that has shown promising results in various areas of scientific research. Its potential applications in the treatment of diseases and its various biochemical and physiological effects make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, where 3-fluorocatechol is acylated with acetyl chloride in the presence of aluminum chloride as a catalyst. This method has been widely used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
117902-14-4 |
|---|---|
Nombre del producto |
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone |
Fórmula molecular |
C8H7FO3 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
1-(3-fluoro-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7FO3/c1-4(10)7-6(11)3-2-5(9)8(7)12/h2-3,11-12H,1H3 |
Clave InChI |
YFRRHNKVHQCDQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1O)F)O |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1O)F)O |
Sinónimos |
Ethanone, 1-(3-fluoro-2,6-dihydroxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
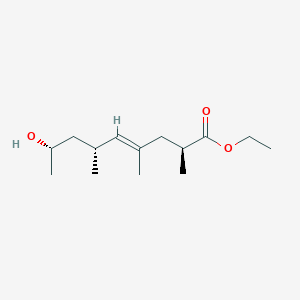
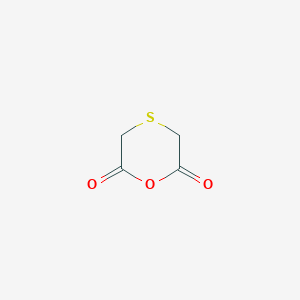
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
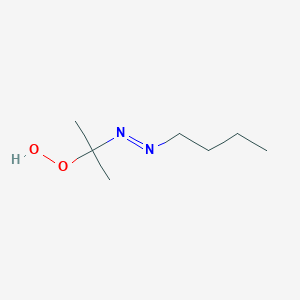
![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
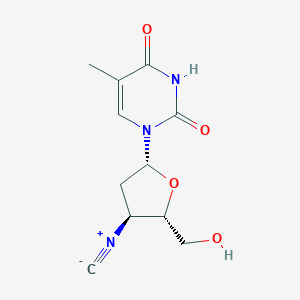
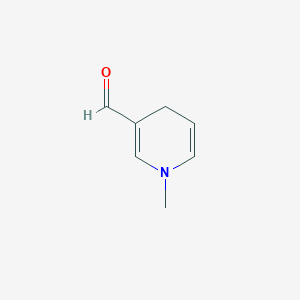
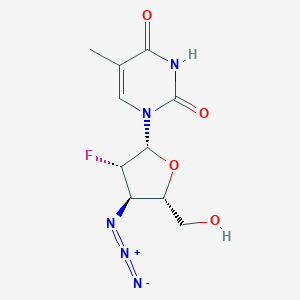
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)

